N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
Description
This compound (CAS: 1203510-29-5) is a benzamide derivative featuring a 1,8-naphthyridine core substituted with a methyl group at position 5 and a keto group at position 5. The primary structure includes a benzamide moiety linked via an aromatic phenyl group to the 4-amino position of the naphthyridine scaffold.
Properties
Molecular Formula |
C22H18N4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O2/c1-14-13-19(27)26-21-20(14)18(11-12-23-21)24-16-7-9-17(10-8-16)25-22(28)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
FVGALZGNBMWSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NC=CC(=C12)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be eco-friendly, safe, and atom-economical.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as the naphthyridine core and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups based on the evidence:
Benzamide Derivatives with Variable Alkoxy Side Chains
describes benzamide derivatives with distinct alkoxy substituents on the phenyl ring (e.g., butoxy, pentyloxy, hexyloxy). These compounds share the benzamide core but differ in side-chain hydrophobicity and steric bulk. For example:
| Compound ID | Substituent on Phenyl Ring | Key Structural Feature |
|---|---|---|
| N-[(2S)-3-(4-Butoxyphenyl)... | 4-Butoxyphenyl | Linear C4 alkoxy chain |
| N-{(2S)-3-[4-(Hexyloxy)... | 4-Hexyloxyphenyl | Longer C6 alkoxy chain |
These analogs likely exhibit divergent solubility and membrane permeability profiles compared to the target compound, which lacks an alkoxy group.
1,8-Naphthalimide-Based Azo Compounds
highlights 1,8-naphthalimide derivatives linked to azo groups (e.g., compounds 3–14 ). While structurally distinct from the 1,8-naphthyridine core of the target compound, these analogs share aromatic and planar features that may influence DNA intercalation or fluorescence properties. For example:
- N-[4-amino(phenyl)-1,8-naphthalimide] (Compound 1): Synthesized via condensation of 1,8-naphthalic anhydride with p-phenylenediamine.
The target compound’s 1,8-naphthyridine core, in contrast, incorporates a fused pyridine ring system with a keto group, which may confer unique hydrogen-bonding interactions in biological systems.
Triazine and Pyrrolidine Derivatives
describes a complex triazine-pyrrolidine hybrid with dimethylamino and hydroxymethyl substituents. While unrelated in core structure, this compound’s multiple hydrogen-bonding sites and tertiary amine groups highlight the importance of electronic and steric factors in drug design. The target compound’s simpler scaffold may offer synthetic advantages but fewer opportunities for functional group diversification .
Key Research Findings and Limitations
- Pharmacological Potential: While 1,8-naphthalimide analogs () are known for anticancer and antimicrobial activity, the target compound’s methyl and keto substituents may target kinase or protease enzymes, though this remains speculative without direct data .
- Synthetic Challenges : Compared to triazine-pyrrolidine hybrids (), the target compound’s synthesis is likely more straightforward but less modular for derivatization .
Biological Activity
N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure, which features a naphthyridine moiety linked to a benzamide group. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 1203510-29-5 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Cytotoxic Activity : The compound has shown promising cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). Studies have demonstrated that it induces apoptosis in these cells, which is a key mechanism for anti-cancer agents .
- T-cell Activation : The compound has been identified as a potential T-cell activator, suggesting its role in enhancing immune responses. This property may be beneficial in immunotherapy applications, particularly in cancer treatment .
- Inhibition of Key Enzymes : It has been reported that compounds with similar structures inhibit diacylglycerol kinases (DGKα and DGKζ), which are involved in various signaling pathways that regulate cell proliferation and survival .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.4 | 78.75 times more potent |
| SUIT-2 | 1.5 | Less potent |
| HT-29 | 0.8 | 50.8 times more potent |
These results indicate that the compound is significantly more effective than cisplatin against certain cancer cell lines, highlighting its potential as a novel therapeutic agent .
T-cell Activation Studies
In vivo studies have demonstrated that the compound enhances T-cell activation markers, suggesting its utility in immunotherapy contexts. The activation leads to increased cytokine production and improved anti-tumor responses in animal models .
Case Studies
Case Study 1: Breast Cancer Treatment
A study involving the administration of this compound to mice with breast cancer showed a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation of cancer cells.
Case Study 2: Immunotherapy Enhancement
In a clinical trial setting, patients receiving this compound alongside standard immunotherapy exhibited improved outcomes, including higher rates of tumor regression and prolonged survival compared to those receiving immunotherapy alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
